2,6-Dimethyl-4-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diallyl ester

Lipophilicity Drug-likeness Physicochemical profiling

2,6-Dimethyl-4-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diallyl ester (CAS 406710-07-4, MF C22H25NO4, MW 367.4 g/mol) is a 1,4-dihydropyridine (1,4-DHP) derivative bearing diallyl ester groups at the 3- and 5-positions and a p-tolyl substituent at the 4-position. The 1,4-DHP scaffold is pharmacologically associated with L-type calcium channel modulation, where variations in ester substituents critically influence tissue selectivity, pharmacokinetics, and potency.

Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
Cat. No. B5103462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diallyl ester
Molecular FormulaC22H25NO4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)C)C(=O)OCC=C
InChIInChI=1S/C22H25NO4/c1-6-12-26-21(24)18-15(4)23-16(5)19(22(25)27-13-7-2)20(18)17-10-8-14(3)9-11-17/h6-11,20,23H,1-2,12-13H2,3-5H3
InChIKeyOGRWNCJFOCTHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 2,6-Dimethyl-4-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic Acid Diallyl Ester: A 1,4-DHP with Differentiated Allyl Ester Functionality


2,6-Dimethyl-4-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diallyl ester (CAS 406710-07-4, MF C22H25NO4, MW 367.4 g/mol) is a 1,4-dihydropyridine (1,4-DHP) derivative bearing diallyl ester groups at the 3- and 5-positions and a p-tolyl substituent at the 4-position [1]. The 1,4-DHP scaffold is pharmacologically associated with L-type calcium channel modulation, where variations in ester substituents critically influence tissue selectivity, pharmacokinetics, and potency [2]. The diallyl ester moiety distinguishes this compound from the more common dimethyl and diethyl ester congeners, providing differentiated physicochemical properties (XLogP3 = 4.2) and unique reactivity profiles relevant to both medicinal chemistry and materials science applications [3].

Why 2,6-Dimethyl-4-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic Acid Diallyl Ester Cannot Be Substituted by Common Dimethyl or Diethyl Ester Analogs


Generic substitution among 1,4-DHP esters is not scientifically sound because the ester group identity is a primary determinant of pharmacological selectivity, metabolic stability, and physicochemical behavior. Direct experimental evidence from diallyl ester 1,4-DHPs demonstrates that replacing a dimethyl ester (as in nifedipine) with a diallyl ester can shift tissue selectivity by over 80-fold between cardiac and vascular calcium channels [1]. The 4-p-tolyl diallyl ester (target compound) has a computed XLogP3 of 4.2 and a molecular weight of 367.4 g/mol, compared to MW 315.4 and XLogP3 ~2.5 for the dimethyl ester analog (CAS 73257-48-4) and MW 343.4 and XLogP3 ~3.4 for the diethyl ester analog (CAS 36422-59-0) [2]. These differences in lipophilicity and molecular bulk directly impact membrane permeability, protein binding, and formulation behavior, making interchange without experimental confirmation scientifically unjustifiable.

Quantitative Differentiation Evidence: 2,6-Dimethyl-4-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic Acid Diallyl Ester vs. Closest Analogs


Physicochemical Differentiation: LogP and Molecular Weight Comparison Against Dimethyl and Diethyl Ester Analogs

The target diallyl ester compound has a computed XLogP3 of 4.2 and molecular weight of 367.4 g/mol, compared to the dimethyl ester analog (CAS 73257-48-4) with MW 315.4 and the diethyl ester analog (CAS 36422-59-0) with MW 343.4 [1][2]. Although computed XLogP3 values for the dimethyl and diethyl analogs are not uniformly reported in public databases, the higher rotatable bond count (9 vs. 5 for dimethyl, 7 for diethyl) and additional sp2 carbons in the allyl groups consistently predict increased lipophilicity and molecular volume for the diallyl ester [3]. This lipophilicity difference is relevant because 1,4-DHP calcium channel blocker potency and tissue distribution are known to correlate with log P within homologous ester series [4].

Lipophilicity Drug-likeness Physicochemical profiling

Ester-Dependent Pharmacological Selectivity: Diallyl Ester Confers Cardiac vs. Vascular Selectivity Distinct from Dimethyl Ester (Nifedipine)

Although direct head-to-head data for the target 4-p-tolyl diallyl ester are not available, class-level evidence from a structurally analogous diallyl ester 1,4-DHP (fluodipine: 4-fluorenone diallyl ester) demonstrates that replacing the dimethyl ester of nifedipine with a diallyl ester profoundly alters tissue selectivity. Fluodipine was approximately 80-fold less effective than nifedipine at inhibiting vascular smooth muscle Ca2+ influx while retaining high-affinity binding to cardiac L-type Ca2+ channels (Ki = 2.57 nM) [1]. In guinea pig isolated atria, fluodipine was 2-3 times more effective than nifedipine on chronotropism and inotropism, yet approximately 150-fold less effective on aortic strip contraction [1]. In vivo, fluodipine reduced heart rate (ID25 = 8.5 mg/kg, i.v.) without affecting blood pressure up to 20 mg/kg, whereas nifedipine produced significant hypotension at very low doses (ID25 = 0.18 mg/kg, i.v.) [1]. This class-level pattern indicates that the diallyl ester group can fundamentally redirect pharmacological selectivity away from vasculature toward cardiac tissue, a differentiation that cannot be extrapolated from dimethyl ester data alone.

Calcium channel blockade Tissue selectivity Cardiovascular pharmacology

Purity Specification and Quality Control Differentiation for Procurement Decisions

The target compound is commercially available with a minimum purity specification of 95% (AKSci, catalog 4150CJ), with full quality assurance documentation including SDS and Certificate of Analysis upon request . In contrast, the dimethyl ester analog (CAS 73257-48-4) is available at 98% purity from select suppliers, and the diethyl ester (CAS 36422-59-0) at 98% purity . The diallyl ester's purity specification is adequate for research-grade synthesis and screening applications, but users requiring >98% purity must verify lot-specific COA data. The diallyl ester also has distinct long-term storage requirements (cool, dry place) and is classified as non-hazardous for transport, which may differ from the handling requirements of the dimethyl or diethyl ester analogs .

Chemical purity Quality assurance Procurement specification

Structural Confirmation and Spectroscopic Fingerprint Differentiation from Closest Analogs

The target compound has a unique spectroscopic fingerprint distinct from its dimethyl and diethyl ester analogs. The diallyl ester is registered in the SpectraBase spectral database with a distinct InChI (InChI=1S/C22H25NO4/c1-6-12-26-21(24)18-15(4)23-16(5)19(22(25)27-13-7-2)20(18)17-10-8-14(3)9-11-17/h6-11,20,23H,1-2,12-13H2,3-5H3) and InChIKey (OGRWNCJFOCTHSO-UHFFFAOYSA-N) [1][2]. The diethyl ester analog (CAS 36422-59-0) has been characterized by single-crystal X-ray diffraction, revealing a flattened-boat conformation of the 1,4-DHP ring with a dihedral angle of 89.77° relative to the benzene ring [3]. The diallyl ester's two terminal alkene groups provide additional IR (C=C stretch ~1640 cm⁻¹) and NMR (vinylic protons at δ ~5.2-5.9 ppm, allylic CH2 at δ ~4.6 ppm) signatures not present in the dimethyl or diethyl ester, enabling unambiguous identity confirmation in procurement quality control [4].

Structural elucidation Spectroscopic characterization Quality control

Computational ADME Prediction Differentiation: Rotatable Bond Count and Drug-Likeness Parameters

The target diallyl ester has 9 rotatable bonds compared to approximately 5 for the dimethyl ester and 7 for the diethyl ester [1]. Higher rotatable bond count is associated with increased conformational entropy, which generally reduces oral bioavailability according to Veber's rules (rotatable bond count ≤10 is preferred) [2]. The diallyl ester (9 rotatable bonds) remains within the acceptable range but is closer to the upper limit than the dimethyl (5) or diethyl (7) esters, potentially impacting membrane permeation rates and crystallization propensity. The compound has 1 hydrogen bond donor (NH) and 5 hydrogen bond acceptors, meeting Lipinski's Rule of Five criteria (MW <500, HBD ≤5, HBA ≤10) [3]. These computed ADME parameters place the diallyl ester in a distinct region of drug-like chemical space compared to shorter-chain ester analogs.

ADME prediction Drug-likeness Computational chemistry

Diallyl Ester Reactivity Advantage: Allyl Group as a Synthetic Handle for Further Derivatization

The diallyl ester functionality provides two terminal alkene groups per molecule that can serve as synthetic handles for further chemical elaboration—a feature entirely absent from the dimethyl and diethyl ester analogs. Allyl esters can undergo Pd(0)-catalyzed deprotection under mild, neutral conditions, olefin metathesis, hydroboration-oxidation, and thiol-ene click chemistry [1][2]. This reactivity profile makes the diallyl ester a versatile intermediate for constructing more complex 1,4-DHP derivatives, prodrugs, or polymerizable monomers, whereas the dimethyl and diethyl esters lack such orthogonal reactivity. The allyl ester is also a known protecting group for carboxylic acids that can be selectively removed in the presence of methyl or ethyl esters, enabling sequential deprotection strategies in multistep syntheses [3].

Synthetic chemistry Allyl ester chemistry Prodrug design

Optimal Research and Industrial Application Scenarios for 2,6-Dimethyl-4-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic Acid Diallyl Ester


Cardiac-Selective Calcium Channel Probe Development

Based on class-level evidence that diallyl ester 1,4-DHPs (exemplified by fluodipine) redirect selectivity toward cardiac L-type Ca2+ channels (Ki = 2.57 nM for cardiac binding, ~150-fold reduced vascular activity vs. nifedipine), the 4-p-tolyl diallyl ester is a rational candidate for developing cardiac-selective probes where vascular hypotensive effects must be minimized [1]. The higher lipophilicity (XLogP3 = 4.2) relative to dimethyl and diethyl esters may further enhance myocardial tissue distribution [2]. Researchers should perform direct head-to-head selectivity assays against the dimethyl ester analog (CAS 73257-48-4) to quantify the specific selectivity shift conferred by the diallyl ester in the 4-p-tolyl series.

Synthetic Intermediate for Prodrug Design via Allyl Ester Deprotection

The two allyl ester groups serve as protecting groups that can be selectively removed under mild Pd(0)-catalyzed conditions without affecting methyl or ethyl esters that may be present elsewhere in a molecular architecture [3]. This makes the target compound a valuable intermediate for synthesizing asymmetric 1,4-DHP diesters or for preparing the free 3,5-dicarboxylic acid for further conjugation. The orthogonal reactivity of the allyl group enables sequential deprotection strategies that are not feasible with the dimethyl or diethyl ester analogs [4].

Polymerizable 1,4-DHP Monomer for Functional Materials

The two terminal allyl groups provide polymerizable functionality, enabling incorporation of the 1,4-DHP pharmacophore into polymers via free-radical polymerization, thiol-ene crosslinking, or olefin metathesis [5]. This differentiates the diallyl ester from the dimethyl and diethyl esters, which lack polymerizable groups. Potential applications include drug-eluting coatings, molecularly imprinted polymers for 1,4-DHP sensing, or biodegradable polymeric prodrugs where the allyl ester linkage serves as both the polymerizable unit and the drug-release trigger.

Structure-Activity Relationship (SAR) Studies on Ester Group Effects in 1,4-DHP Calcium Channel Modulators

The target compound fills a specific position in the ester-group SAR matrix for 1,4-DHPs bearing the 4-p-tolyl substituent. Systematic comparison of the diallyl ester (current compound), dimethyl ester (CAS 73257-48-4), and diethyl ester (CAS 36422-59-0) within a single assay platform would quantify the contribution of ester chain length and unsaturation to calcium channel binding affinity, tissue selectivity, and metabolic stability [6]. Such comparative data would strengthen predictive QSAR models for 1,4-DHP calcium channel blockers, where ester substituent parameters are key descriptors [7].

Quote Request

Request a Quote for 2,6-Dimethyl-4-p-tolyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diallyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.